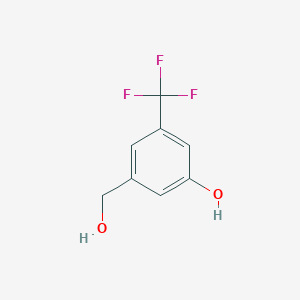

3-(Hydroxymethyl)-5-(trifluoromethyl)phenol

Descripción

BenchChem offers high-quality 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(hydroxymethyl)-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3,12-13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJMJSWOTMKIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethyl)-5-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The presence of a hydroxyl group, a hydroxymethyl group, and a trifluoromethyl group on the benzene ring imparts unique electronic and steric properties to the molecule. A thorough understanding of its structure is paramount for its application and further development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol, a comprehensive experimental protocol for data acquisition, and an interpretation of the expected spectral features.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimental NMR data for 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol in public databases, this section presents a predicted analysis based on established principles of NMR spectroscopy and data from analogous compounds. The predictions consider the additive effects of the hydroxyl (-OH), hydroxymethyl (-CH₂OH), and trifluoromethyl (-CF₃) substituents on the chemical shifts of the aromatic ring.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the atoms in 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol are numbered as follows:

Caption: Molecular structure and atom numbering for 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the hydroxymethyl protons, and the hydroxyl protons. The chemical shifts are influenced by the electronic effects of the substituents. The hydroxyl group is an electron-donating group (EDG) through resonance and electron-withdrawing through induction, while the trifluoromethyl group is a strong electron-withdrawing group (EWG) through induction. The hydroxymethyl group is a weak electron-withdrawing group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H2 | ~7.1 - 7.3 | s (broad) | - | This proton is ortho to the -OH group and meta to the -CF₃ group. |

| H4 | ~6.9 - 7.1 | s (broad) | - | This proton is ortho to both the -CH₂OH and -CF₃ groups. |

| H6 | ~7.0 - 7.2 | s (broad) | - | This proton is ortho to the -OH group and meta to the -CH₂OH group. |

| -CH₂OH (C7-H) | ~4.5 | d | ~5-6 | The methylene protons will likely be a doublet due to coupling with the adjacent hydroxyl proton. This coupling may be absent if there is rapid proton exchange. |

| -CH₂OH | ~5.3 | t | ~5-6 | The hydroxyl proton of the hydroxymethyl group will likely be a triplet due to coupling with the adjacent methylene protons. This signal may be broadened or disappear upon D₂O exchange.[1] |

| Phenolic -OH | ~9.5 - 10.5 | s (broad) | - | The chemical shift of the phenolic proton is highly dependent on solvent and concentration due to hydrogen bonding.[2][3] This signal will disappear upon D₂O exchange.[4] |

Rationale for Predictions:

-

Aromatic Protons (H2, H4, H6): The aromatic region is expected to show three distinct signals. Due to the 1,3,5-substitution pattern, the aromatic protons are not adjacent and will therefore appear as singlets, although they may be broadened due to long-range couplings. The electron-withdrawing trifluoromethyl group will deshield nearby protons, shifting them downfield, while the electron-donating hydroxyl group will shield them, shifting them upfield.[5][6]

-

Hydroxymethyl Protons (-CH₂OH): The protons of the hydroxymethyl group are expected to appear around 4.5 ppm, a typical region for benzylic alcohols.[7] The multiplicity will depend on the rate of exchange of the hydroxyl proton. In a non-exchanging medium, the methylene protons will couple with the hydroxyl proton, resulting in a doublet, and the hydroxyl proton will couple with the methylene protons, resulting in a triplet.[1]

-

Hydroxyl Protons (-OH): The phenolic hydroxyl proton is expected to be significantly downfield due to hydrogen bonding and the acidity of the proton.[2][3] Its chemical shift is highly variable and dependent on the solvent and concentration. The hydroxyl proton of the hydroxymethyl group will be less acidic and therefore appear more upfield.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituent effects. The carbon attached to the trifluoromethyl group will appear as a quartet due to one-bond C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Notes |

| C1 | ~158 | s | The carbon bearing the hydroxyl group is expected to be significantly deshielded.[1][8] |

| C2 | ~115 | s | This carbon is ortho to the -OH group and is expected to be shielded. |

| C3 | ~142 | s | The carbon bearing the hydroxymethyl group. |

| C4 | ~118 | s | This carbon is situated between two electron-withdrawing groups. |

| C5 | ~132 | q | The carbon attached to the trifluoromethyl group will show a characteristic quartet due to ¹J(C,F) coupling. |

| C6 | ~119 | s | This carbon is ortho to the -OH group and meta to the -CH₂OH group. |

| -C H₂OH (C7) | ~64 | s | The chemical shift is typical for a benzylic alcohol carbon.[7] |

| -C F₃ (C8) | ~124 | q | The trifluoromethyl carbon will appear as a quartet with a large ¹J(C,F) coupling constant. |

Rationale for Predictions:

-

Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are predicted based on the additive effects of the substituents. The carbon attached to the electronegative oxygen of the hydroxyl group (C1) will be the most downfield among the protonated aromatic carbons.[8] The carbons ortho and para to the hydroxyl group (C2, C6, and C4) will be shielded relative to benzene (128.5 ppm). The carbon attached to the trifluoromethyl group (C5) will be deshielded, and its signal will be split into a quartet. Aromatic carbons generally resonate in the 110-160 ppm range.[5][6]

-

Hydroxymethyl Carbon (C7): The benzylic carbon of the hydroxymethyl group is expected in the 60-70 ppm range.[7]

-

Trifluoromethyl Carbon (C8): The carbon of the trifluoromethyl group will be observed as a quartet due to strong one-bond coupling with the three fluorine atoms.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol, the following detailed protocol is recommended.

I. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Mass of Sample:

-

Solvent Selection:

-

Choose a deuterated solvent in which the compound is readily soluble. DMSO-d₆ is a good choice for phenols as it can help in observing exchangeable protons like -OH.[2] Other suitable solvents include acetone-d₆ and methanol-d₄. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl protons.[2][3][11]

-

-

Dissolution:

-

Filtration:

-

Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter. Solid particles can adversely affect the magnetic field homogeneity and spectral resolution.[10]

-

-

Internal Standard (Optional):

-

For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS is assigned a chemical shift of 0.00 ppm.[4]

-

-

Labeling:

-

Clearly label the NMR tube with the sample identification.

-

Caption: Workflow for NMR sample preparation.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or higher field NMR spectrometer.

A. ¹H NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Pulse Program | Standard single pulse (zg30) | A 30-degree pulse angle is a good compromise between signal intensity and relaxation time, allowing for faster acquisition. |

| Spectral Width (SW) | 12-16 ppm | This range is sufficient to cover the expected chemical shifts of all protons in the molecule. |

| Number of Scans (NS) | 8-16 | Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample. |

| Acquisition Time (AQ) | 2-4 seconds | Provides adequate digital resolution. |

| Relaxation Delay (D1) | 1-2 seconds | Allows for sufficient relaxation of the protons between scans. |

B. ¹³C NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Pulse Program | Standard proton-decoupled single pulse (zgpg30) | Proton decoupling simplifies the spectrum to singlets for each carbon (except for the CF₃ group) and provides a Nuclear Overhauser Effect (NOE) enhancement of the signal. |

| Spectral Width (SW) | 200-240 ppm | This range covers the full spectrum of possible carbon chemical shifts in organic molecules. |

| Number of Scans (NS) | 1024 or more | A higher number of scans is required due to the low natural abundance and lower gyromagnetic ratio of ¹³C. |

| Acquisition Time (AQ) | 1-2 seconds | A standard value for good resolution. |

| Relaxation Delay (D1) | 2 seconds | Ensures adequate relaxation, especially for quaternary carbons. |

C. Spectrometer Operations

-

Insertion: Carefully insert the NMR tube into the spinner and place it in the magnet.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift.

-

Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure efficient transfer of radiofrequency power.

-

Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

Acquisition: Acquire the ¹H and ¹³C spectra using the parameters outlined above.

-

D₂O Exchange (for ¹H NMR): After acquiring the initial ¹H spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable -OH protons will disappear or significantly decrease in intensity, confirming their assignment.[1][4]

Data Processing and Interpretation

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline of the spectrum to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm (for ¹H and ¹³C).

-

Integration (for ¹H NMR): Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding proton or carbon in the molecule based on the predicted values and established correlation tables. Analyze the splitting patterns (multiplicity) and coupling constants to confirm the assignments and deduce the connectivity of the atoms.

Caption: General workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol, along with a detailed experimental protocol for their acquisition. The predicted spectral data, based on established principles of substituent effects, offer a valuable reference for researchers working with this compound. By following the outlined experimental procedures, scientists can obtain high-quality NMR data, enabling unambiguous structural confirmation and facilitating further research and development in their respective fields. The combination of predictive analysis and a robust experimental framework presented here serves as a critical resource for the characterization of this and other similarly complex organic molecules.

References

- Dharmatti, S. S., et al. (1962). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 56(2), 71-85.

- Exarchou, V., & Gerothanassis, I. P. (2014). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13491-13521.

- Bagno, A., et al. (2013). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on ¹H NMR chemical shifts. Organic & Biomolecular Chemistry, 11(41), 7158-7166.

- The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Provide a general URL to a relevant section of the RSC website if a specific one is not available, e.g., https://www.rsc.

- Iowa State University Chemical Instrumentation Facility. (2013, March 19).

-

Biological Magnetic Resonance Bank. (n.d.). Entry bmse000407 for Benzyl Alcohol. Retrieved from [Link]

- Annunziata, R., et al. (1997). ³³S NMR Spectroscopy. 2. Substituent Effects on ³³S Chemical Shifts and Nuclear Quadrupole Coupling Constants in 3- and 4-Substituted Benzenesulfonates. Correlation between Chemical Shifts and Nuclear Quadrupole Coupling Constants. The Journal of Organic Chemistry, 62(6), 1765-1770.

- ACD/Labs. (2025, August 21). ¹H Coupling in Proton NMR.

- Go up. (2023, July 24).

- Chemistry LibreTexts. (2025, November 12). 14.11: ¹H-NMR and ¹³C-NMR of Alcohols and Phenols.

- ResearchGate. (n.d.). Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts.

- Doc Brown's Chemistry. (n.d.).

- Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-877.

- Citeseerx. (n.d.). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols.

- Moodle. (n.d.).

- eGrove. (2020, May 9). ¹³C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign ¹³C Signals in Methyltolan.

- JoVE. (2025, May 22).

- ResearchGate. (n.d.). How to Prepare Samples for NMR.

- Georgia Institute of Technology NMR Center. (2023, August 29).

- Doc Brown's Chemistry. (2026, March 10). ¹H proton nmr spectrum of phenol C₆H₆O C₆H₅OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.

- Organomation. (n.d.).

- ResearchGate. (n.d.). Displays the chemical shift changes (δ)

- Semantic Scholar. (n.d.). Analysis of the ¹³C and ¹H NMR spectra of phenol-formaldehyde resole oligomers.

- ResearchGate. (2026, March 3). Substituent effect on IR, ¹H and ¹³C NMR spectral data in n-(substituted phenyl)

- SpectraBase. (n.d.). Benzyl alcohol - Optional[¹³C NMR] - Chemical Shifts.

- Amanote Research. (n.d.). Substituent Effects on the NMR Chemical Shifts of.

- Chemistry LibreTexts. (2025, January 22). 2.

- University of Wisconsin-Pl

- MDPI. (2005, January 31).

- The Royal Society of Chemistry. (n.d.). ¹H- and ¹³C-NMR for.

- SciSpace. (n.d.). ¹³C chemical shifts of phenol derivatives.

- MDPI. (2017, December 6).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. moodle.tau.ac.il [moodle.tau.ac.il]

- 6. jove.com [jove.com]

- 7. hil8_sln.html [ursula.chem.yale.edu]

- 8. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. cif.iastate.edu [cif.iastate.edu]

- 10. researchgate.net [researchgate.net]

- 11. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]

- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

An In-depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated synthesis pathway for 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol, a valuable intermediate in pharmaceutical and materials science research. The core of this guide focuses on the selective reduction of a commercially available precursor, 3-hydroxy-5-(trifluoromethyl)benzoic acid. We will delve into the critical analysis of starting materials, provide a detailed, step-by-step experimental protocol, and explore the mechanistic underpinnings of the chosen chemical transformation. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure a successful and safe synthesis.

Introduction and Strategic Approach

The synthesis of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol presents a unique chemical challenge due to the presence of three distinct functional groups: a phenol, a hydroxymethyl group, and a trifluoromethyl group. A successful synthesis strategy hinges on identifying a starting material that minimizes the number of synthetic steps and avoids complex purification challenges arising from side reactions.

After a thorough analysis of potential precursors, 3-hydroxy-5-(trifluoromethyl)benzoic acid has been identified as the optimal starting material. This compound is commercially available and possesses the required trifluoromethyl group and the 1,3,5-substitution pattern on the aromatic ring. The synthetic challenge is thereby simplified to the selective reduction of the carboxylic acid moiety to a primary alcohol, without affecting the phenol or the trifluoromethyl group.

This guide will detail a primary synthesis pathway centered on this reduction. We will discuss the selection of an appropriate reducing agent, a critical decision point that directly impacts reaction efficiency, safety, and scalability.

Analysis of the Core Transformation: Reduction of a Phenolic Carboxylic Acid

The central transformation is the reduction of a carboxylic acid to a primary alcohol.

}

Caption: Core synthetic transformation.Two primary classes of reagents are suitable for this transformation: aluminum-based hydrides and boranes.

Option A: Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄) is a potent and highly effective reducing agent for converting carboxylic acids to primary alcohols[1][2]. However, its high reactivity presents significant handling challenges.

-

Expertise & Experience: LAH reacts violently with protic sources, including water and alcohols[1][3]. In our substrate, both the phenolic hydroxyl group and the carboxylic acid proton are acidic. Consequently, at least two equivalents of LAH will be consumed in an initial acid-base reaction to deprotonate these groups, liberating hydrogen gas, before any reduction of the carboxylate occurs. This necessitates the use of a significant excess of the reagent and mandates strictly anhydrous reaction conditions to prevent a runaway reaction[3]. While effective, the safety protocols for LAH, especially on a larger scale, are demanding.

Option B: Borane (BH₃)

Borane (BH₃), typically used as a stable complex with tetrahydrofuran (BH₃·THF), offers a milder and more chemoselective alternative[4][5].

-

Expertise & Experience: Borane is highly effective for reducing carboxylic acids and does so with greater selectivity than LAH[6]. It will not reduce other functional groups like esters or nitro groups, which would be susceptible to LAH reduction[5]. The mechanism involves an initial reaction with the acidic proton of the carboxylic acid to form an acyloxyborane intermediate, which is then further reduced[5]. While it will also react with the phenolic proton, the reaction is far less violent than with LAH. This inherent selectivity and milder nature make BH₃·THF a more trustworthy and often preferred reagent for substrates with multiple reactive sites, simplifying handling and improving the safety profile of the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for the synthesis of approximately 1 gram of the target compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment

| Material | Quantity | Notes |

| 3-Hydroxy-5-(trifluoromethyl)benzoic acid | 1.0 g (4.85 mmol) | Commercially available, ensure it is dry. |

| Borane-THF complex | 15 mL (1.0 M in THF) | ~3 equivalents. Handle under inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | 20 mL | Use a freshly opened bottle or dried solvent. |

| Methanol | 10 mL | For quenching. |

| Hydrochloric Acid (1 M) | ~20 mL | For workup. |

| Ethyl Acetate | 50 mL | For extraction. |

| Brine (Saturated NaCl solution) | 20 mL | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | For drying. |

| Round-bottom flask (100 mL), three-necked | 1 | Flame-dried before use. |

| Reflux condenser, Dropping funnel, Septa | 1 each | Ensure all glassware is perfectly dry. |

| Magnetic stirrer and stir bar | 1 | |

| Inert atmosphere setup (Nitrogen or Argon) | 1 |

Synthesis Workflow

}

Caption: Step-by-step synthesis workflow.Step-by-Step Procedure

-

Preparation: Assemble the flame-dried 100 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum. Establish and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.

-

Dissolution: To the flask, add 3-hydroxy-5-(trifluoromethyl)benzoic acid (1.0 g, 4.85 mmol). Add 10 mL of anhydrous THF to dissolve the starting material with stirring.

-

Cooling: Cool the reaction flask to 0°C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add the borane-THF complex (15 mL of a 1.0 M solution, 15 mmol) to the stirred solution via syringe or dropping funnel over a period of 20-30 minutes. Gas evolution (hydrogen) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back down to 0°C in an ice-water bath. Very slowly and carefully, add methanol (10 mL) dropwise to quench the excess borane. Vigorous gas evolution will occur.

-

Acidification: Once the gas evolution has ceased, slowly add 1 M HCl (~20 mL) to the mixture.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol.

Trustworthiness: A Self-Validating System

The described protocol incorporates several self-validating checks to ensure both safety and reaction success. The initial gas evolution upon addition of BH₃ confirms the reaction of the acidic protons and the activity of the reducing agent. The cautious, dropwise quenching with methanol is a critical safety step that visibly confirms the destruction of excess reagent before aqueous workup. Finally, monitoring the reaction by TLC provides a reliable method to confirm the consumption of the starting material and the formation of a new, more polar product before proceeding to the workup phase.

Conclusion

This guide outlines a reliable and scalable synthesis of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol from 3-hydroxy-5-(trifluoromethyl)benzoic acid. The selection of borane-THF complex as the reducing agent is a deliberate choice grounded in principles of chemical safety and selectivity, favoring a controlled and high-yielding reaction. By following the detailed protocol and understanding the causality behind each step, researchers can confidently produce this valuable chemical intermediate for further application in their scientific endeavors.

References

-

A lithium aluminium hydride reduction. Royal Society of Chemistry. Available at: [Link]

-

Maiti, G. et al. (2014). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. ResearchGate. Available at: [Link]

-

Askin, D. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

-

Askin, D. (2023). Reduction of carboxylic acids to alcohols with borane (BH3). Master Organic Chemistry. Available at: [Link]

-

Zheng, C. et al. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews. Available at: [Link]

Sources

- 1. Uses of Lithium aluminium hydride in organic chemistry_Chemicalbook [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. A lithium aluminium hydride reduction [rod.beavon.org.uk]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability and Degradation Pathways of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol: A Mechanistic Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The incorporation of fluorinated motifs into phenolic architectures is a cornerstone of modern pharmaceutical and agrochemical design, imparting enhanced lipophilicity and metabolic resistance. 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol represents a highly functionalized scaffold containing three distinct reactive centers: a weakly acidic phenol, a readily oxidizable benzylic alcohol (hydroxymethyl group), and a sterically demanding, strongly electron-withdrawing trifluoromethyl (-CF₃) group.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical degradation pathways, providing a field-proven, mechanistic analysis of how this molecule behaves under thermodynamic stress. By understanding the causality behind its degradation—specifically the competition between benzylic oxidation and photolytic defluorination—researchers can design robust stability-indicating assays and predict environmental fate.

Thermodynamic Stability Profile: Substituent Effects and Causality

The thermodynamic stability of 3-(hydroxymethyl)-5-(trifluoromethyl)phenol is dictated by the electronic interplay between its functional groups.

The Meta-Trifluoromethyl Anomaly

Organofluorine compounds are generally recalcitrant to degradation due to the high bond dissociation energy of the C–F bond (~485 kJ/mol). However, trifluoromethylphenols (TFMPs) can undergo spontaneous aqueous defluorination depending on their substitution pattern[1].

Unlike 2-TFMP or 4-TFMP, which readily undergo E1cb β -elimination driven by the resonance stabilization of the phenoxide intermediate, the meta-substitution in 3-(hydroxymethyl)-5-(trifluoromethyl)phenol fundamentally alters its reactivity. The meta-CF₃ group cannot directly participate in resonance with the phenoxide oxygen. Consequently, compounds with a 3-TFMP architecture exhibit extraordinary resistance to spontaneous aqueous hydrolysis, remaining stable even at elevated temperatures (40 °C) and highly alkaline conditions (pH > 10)[1].

Benzylic Alcohol Lability

While the -CF₃ group anchors the molecule's stability, the hydroxymethyl (-CH₂OH) appendage is the thermodynamic weak link. Benzyl alcohols are highly susceptible to oxidation by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or peroxymonosulfate (PMS)[2],[3]. The electron-withdrawing nature of the meta-CF₃ and meta-OH groups slightly increases the oxidation potential compared to an unsubstituted benzyl alcohol, but the primary degradation vector remains the sequential oxidation of the alcohol to an aldehyde, and ultimately to a carboxylic acid[4],[5].

Mechanistic Degradation Pathways

When subjected to environmental or forced degradation stressors, 3-(hydroxymethyl)-5-(trifluoromethyl)phenol partitions into two primary degradation cascades.

Fig 1: Primary oxidative and photolytic degradation pathways.

Pathway A: Oxidative Transformation (AOPs & Atmospheric OH•)

Under oxidative stress, the primary attack occurs at the benzylic carbon. The abstraction of a hydrogen atom by •OH or SO₄•⁻ radicals yields a carbon-centered radical, which rapidly reacts with dissolved oxygen to form 3-hydroxy-5-(trifluoromethyl)benzaldehyde[2],[5]. Further oxidation yields the highly stable 3-hydroxy-5-(trifluoromethyl)benzoic acid. The -CF₃ group typically remains intact during this process due to the high activation energy required for oxidative defluorination[6].

Pathway B: Photolytic Defluorination

Under UV irradiation (e.g., 365 nm actinic radiation), the aromatic system enters an excited state that provides sufficient energy to cleave the C–F bonds[7]. For meta-trifluoromethylphenols, photolysis initiates the loss of two moles of fluoride to produce a transient acid fluoride intermediate (e.g., 3-hydroxy-5-(hydroxymethyl)benzoyl fluoride). This intermediate undergoes rapid hydrolysis to yield the corresponding benzoic acid derivative, releasing the final fluoride ion[7]. Notably, unlike para-substituted analogs which frequently generate the persistent environmental pollutant trifluoroacetic acid (TFA), meta-substituted analogs tend to favor complete hydrolytic defluorination[7],[8].

Quantitative Data: Stability & Kinetics

The following table synthesizes the expected kinetic behavior and degradation products of the compound under standard forced degradation conditions.

| Stress Condition | Primary Reagent / Environment | Half-Life ( t1/2 ) Profile | Dominant Degradation Product | Defluorination? |

| Aqueous Hydrolysis | pH 4.0 – 10.0, 40 °C | > 30 days (Highly Stable) | None (Resistant to E1cb) | No |

| Oxidation | 3% H₂O₂ or PMS, 25 °C | 2 – 6 hours | 3-Hydroxy-5-(CF₃)benzoic acid | No |

| Photolysis | UV-B (365 nm), pH 9.0 | ~20 – 40 minutes | 3-Hydroxy-5-(CH₂OH)benzoic acid | Yes (Complete) |

| Sequential Redox | H₂ reduction followed by PMS | < 1 hour | Fully defluorinated aliphatic acids | Yes (Complete) |

Self-Validating Experimental Protocols

To accurately profile the stability of 3-(hydroxymethyl)-5-(trifluoromethyl)phenol, empirical workflows must be self-validating. This means incorporating strict mass-balance checks (especially for fluorine) and utilizing specific quenchers to arrest radical chain reactions.

Fig 2: Self-validating workflow for thermodynamic stability profiling.

Protocol 1: Oxidative Degradation Profiling via Peroxymonosulfate (PMS)

Causality: PMS is utilized over standard H₂O₂ because it generates both •OH and SO₄•⁻ radicals, providing a more rigorous simulation of advanced environmental degradation[3].

-

Preparation: Dissolve the compound in a 50:50 Acetonitrile/Water mixture to a final concentration of 1.0 mM. Buffer the solution to pH 7.0 using a 10 mM phosphate buffer.

-

Initiation: Add Potassium Peroxymonosulfate (Oxone) to achieve a 5.0 mM concentration. Incubate at 40 °C under continuous stirring (500 rpm).

-

Sampling & Quenching: At intervals of 0, 15, 30, 60, and 120 minutes, extract 500 µL aliquots. Critical Step: Immediately quench the aliquot by adding 50 µL of 1.0 M Sodium Thiosulfate (Na₂S₂O₃). Thiosulfate rapidly reduces residual PMS, preventing artifactual auto-oxidation while the sample sits in the autosampler queue.

-

Analysis: Analyze via LC-HRMS. Monitor the disappearance of the parent mass and the emergence of the +14 Da (aldehyde) and +30 Da (carboxylic acid) transformation products.

Protocol 2: Photolytic Defluorination and Fluorine Mass Balance

Causality: Tracking the disappearance of the parent compound is insufficient. A true stability assay must account for the fate of the fluorine atoms to ensure toxic byproducts (like TFA) are not forming[9].

-

Preparation: Prepare a 0.5 mM solution of the compound in pH 9.0 borate buffer. Spike the solution with 0.1 mM of α,α,α -trifluorotoluene as an internal ¹⁹F-NMR standard (chosen for its distinct chemical shift and photostability).

-

Irradiation: Place the solution in a quartz reactor and expose it to a 365 nm UV-B lamp (intensity: 4.0 mW/cm²). Maintain a dark control wrapped in aluminum foil.

-

Fluoride Quantification: Post-irradiation (after 60 mins), analyze a portion of the sample using Ion Chromatography (IC) equipped with a conductivity detector to quantify free aqueous fluoride (F⁻).

-

Organofluorine Tracking: Analyze the remaining sample via ¹⁹F-NMR. Calculate the total fluorine mass balance by summing the free F⁻ (from IC) and the integrated areas of any new organofluorine peaks relative to the internal standard[9].

References

-

Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts (RSC Publishing), 2025. URL:[Link]

-

Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Atmospheric Chemistry and Physics, 2025. URL:[Link]

-

The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology (ACS), 2000. URL:[Link]

-

Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology (NIH/PMC), 2021. URL:[Link]

-

Sequential redox strategies for enhanced defluorination and degradation of a Trifluoromethylated Pharmaceutical using a single bimetallic catalyst. Water Research, 2025. URL:[Link]

-

Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis, 2020. URL:[Link]

Sources

- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 2. Mechanistic insights into 4-nitrophenol degradation and benzyl alcohol oxidation pathways over MgO/g-C3N4 model catalyst systems - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 4. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACP - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [acp.copernicus.org]

- 6. Sequential redox strategies for enhanced defluorination and degradation of a Trifluoromethylated Pharmaceutical using a single bimetallic catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment | CoLab [colab.ws]

- 9. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for the Chemoselective O-Alkylation of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol

Executive Summary

The functionalization of multi-hydroxyl aromatic scaffolds is a recurring challenge in drug development and materials science. Specifically, the molecule 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol presents a classic chemoselectivity problem: it contains both a phenolic hydroxyl group and an aliphatic (benzylic) hydroxyl group.

This application note details a thermodynamically controlled, self-validating protocol for the exclusive O-alkylation of the phenolic position. By exploiting the massive pKa differential induced by the strongly electron-withdrawing trifluoromethyl (-CF3) group, researchers can achieve >85% yields of the mono-alkylated product without the need for cumbersome protecting group chemistry.

Mechanistic Rationale & Causality

To design a robust protocol, we must move beyond empirical trial-and-error and analyze the causality of the molecule's "Orthogonal Reactivity Triad":

-

The Phenolic -OH: Ordinarily, phenol has a pKa of ~10. However, the presence of the strongly electron-withdrawing -CF3 group at the meta-position significantly increases its acidity via inductive (-I) effects, lowering the pKa to approximately 8.68[1].

-

The Aliphatic -CH2OH: The benzylic alcohol lacks direct resonance stabilization for its conjugate base, maintaining a standard aliphatic pKa of ~15.5.

-

The Thermodynamic Window: This creates a massive ΔpKa of ~6.8 units between the two reactive sites.

Causality in Base Selection: Using a strong, irreversible base like Sodium Hydride (NaH, pKa > 35) will indiscriminately deprotonate both hydroxyl groups, leading to complex mixtures of mono- and di-alkylated products. Conversely, using a mild carbonate base like Potassium Carbonate (K₂CO₃, conjugate acid pKa ~10.3) acts as a thermodynamic filter. It quantitatively deprotonates the highly acidic phenol while leaving the aliphatic alcohol completely untouched[2]. Once the phenoxide is selectively generated, it undergoes a rapid S_N2 substitution with the chosen alkyl halide[3].

pKa-driven chemoselectivity pathway for O-alkylation.

Experimental Design & Optimization

To ensure a self-validating system, reaction parameters were optimized to maximize the nucleophilicity of the phenoxide while suppressing background reactions.

Table 1: Base Selection Matrix

| Base | pKa (Conjugate Acid) | Chemoselectivity | Expected Yield | Strategic Recommendation |

| NaH | > 35 | Poor (Over-alkylation) | < 30% | Avoid; lacks thermodynamic control. |

| K₂CO₃ | ~10.3 | Excellent | > 85% | Optimal ; perfect pKa alignment. |

| Cs₂CO₃ | ~10.3 | Excellent | > 90% | Use for sterically hindered alkyl halides (Cesium effect). |

Table 2: Solvent Optimization

Causality: Polar aprotic solvents are required to stabilize the S_N2 transition state without hydrogen-bonding to (and thereby deactivating) the phenoxide nucleophile.

| Solvent | Polarity Profile | Reaction Rate | Byproducts | Strategic Recommendation |

|---|---|---|---|---|

| DMF | High (Aprotic) | Fast | Minimal | Primary Choice ; maximizes S_N2 kinetics. |

| Acetone | Medium (Aprotic) | Moderate | Trace | Good alternative for highly reactive electrophiles. |

| THF | Low-Medium | Slow | Low conversion | Not recommended; insufficient ion separation. |

Step-by-Step Methodology

This protocol utilizes an alkyl bromide (R-Br) as the model electrophile. The system is self-validating through built-in TLC monitoring and specific quenching parameters.

Materials Required

-

3-(Hydroxymethyl)-5-(trifluoromethyl)phenol (1.0 equiv)

-

Alkyl bromide / Alkyl iodide (1.1 equiv)

-

Anhydrous Potassium Carbonate (K₂CO₃, finely powdered, 1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF, 0.2 M relative to substrate)

Workflow Execution

-

Reagent Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Add 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol (1.0 equiv) and anhydrous DMF.

-

Deprotonation: Add finely powdered K₂CO₃ (1.5 equiv) in one portion. Stir the suspension at room temperature (20–25 °C) for 30 minutes. Validation: The solution may slightly deepen in color, indicating the formation of the phenoxide anion.

-

Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe. Once the addition is complete, warm the reaction mixture to 40 °C.

-

Reaction Monitoring: Stir for 2–4 hours. Validation: Monitor via TLC (Hexanes/EtOAc, 7:3). The starting material (lower Rf due to two hydroxyls) should cleanly convert to a higher-running spot (mono-ether).

-

Quench & Extraction: Cool the reaction to room temperature. Quench by pouring the mixture into saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Washing: Wash the combined organic layers with distilled water (3x) to remove residual DMF, followed by a final wash with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Step-by-step experimental workflow for chemoselective O-alkylation.

Analytical Characterization (Self-Validation)

To confirm exclusive phenolic O-alkylation and rule out aliphatic functionalization, perform ¹H NMR (CDCl₃ or DMSO-d₆) analysis:

-

Disappearance of Phenolic -OH: The broad singlet typically found between δ 9.0–10.0 ppm (in DMSO-d₆) will completely disappear.

-

Retention of Aliphatic -OH: The triplet (or broad singlet) corresponding to the benzylic -CH₂OH at ~ δ 5.3 ppm (in DMSO-d₆) must remain intact.

-

New Ether Linkage: Look for the appearance of new aliphatic protons corresponding to the S_N2 S-alkyl chain (e.g., an -O-CH₂- triplet or singlet) integrating accurately against the aromatic protons.

Sources

Application Notes & Protocols: Strategic Use of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol in the Design of Advanced Fluorinated Polymer Materials

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Functional Fluorinated Monomers

Fluorinated polymers are a cornerstone of high-performance materials, prized for their exceptional thermal stability, chemical inertness, low friction coefficients, and unique dielectric properties.[1][2][3] These characteristics stem from the strength of the carbon-fluorine bond, one of the strongest in organic chemistry.[2] Applications are widespread, ranging from aerospace and electronics to advanced biomedical devices and energy solutions.[1][4][5]

The evolution of polymer science is driven by the need for materials with precisely tailored functionalities. While traditional fluoropolymers like PTFE offer remarkable stability, incorporating functional groups into the monomer backbone allows for the creation of "smart" materials with enhanced processability, cross-linking capabilities, and specific affinities. The trifluoromethyl (-CF3) group, in particular, is a powerful substituent used to increase lipophilicity, metabolic stability, and thermal resistance in both small molecules and polymers.[6][7]

This guide focuses on the strategic application of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol , a novel functional monomer. While this specific molecule is not yet widely documented in commercial or academic literature, its structure represents a compelling fusion of three key chemical motifs:

-

A Phenolic Hydroxyl Group: A versatile handle for polymerization, particularly in the synthesis of poly(aryl ether)s, epoxy resins, and polyesters.

-

A Trifluoromethyl Group: To impart the classic benefits of fluorination, enhancing thermal stability and hydrophobicity.

-

A Hydroxymethyl Group: A secondary reactive site, ideal for post-polymerization modifications, cross-linking to create thermosets, or tuning solubility and surface properties.

By exploring this molecule's potential, we can establish protocols and design principles applicable to a new generation of functionalized fluoropolymers. For the purposes of this guide, where direct experimental data on the title compound is scarce, we will draw logical parallels from its parent compound, 3-(Trifluoromethyl)phenol , a well-characterized and commercially available precursor.[8]

PART 1: MONOMER PROFILE & SYNTHETIC STRATEGY

Physicochemical Properties of the Precursor Monomer

Understanding the properties of the foundational building block is critical. The table below summarizes the key characteristics of 3-(Trifluoromethyl)phenol, which informs its handling, reactivity, and the expected properties of its derivatives.

| Property | Value | Source |

| CAS Number | 98-17-9 | [8] |

| Molecular Formula | C₇H₅F₃O | [8] |

| Molecular Weight | 162.11 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 178-179 °C | |

| Melting Point | -2 to -1.8 °C | |

| Density | 1.333 g/mL at 25 °C | |

| Refractive Index | n20/D 1.458 |

The presence of the electron-withdrawing -CF3 group increases the acidity of the phenolic proton compared to cresol, facilitating its deprotonation in polymerization reactions.

Proposed Synthesis of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol

As a novel monomer, a viable and scalable synthetic route is required. A logical approach is the electrophilic substitution of the commercially available 3-(Trifluoromethyl)phenol. A hydroxymethyl group can be introduced via a formylation reaction followed by reduction.

Caption: Proposed synthetic workflow for 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol.

Protocol 1: Synthesis of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol

This protocol is a proposed method and should be optimized for safety and yield.

-

Formylation (Duff Reaction as an example):

-

To a flask charged with hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA), add 3-(Trifluoromethyl)phenol dropwise at 0 °C under a nitrogen atmosphere.

-

Causality: The Duff reaction provides a regioselective method for ortho-formylation of phenols. TFA acts as both the solvent and catalyst. The inert atmosphere prevents oxidation.

-

Allow the reaction to warm to room temperature and then heat to 80-90 °C for 6-8 hours, monitoring by TLC.

-

Upon completion, cool the mixture and hydrolyze the resulting imine by adding aqueous HCl and heating.

-

Extract the product, 2-hydroxy-4-(trifluoromethyl)benzaldehyde, with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via column chromatography.

-

-

Reduction:

-

Dissolve the purified aldehyde intermediate in a 1:1 mixture of methanol and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.

-

Causality: NaBH₄ is a mild and selective reducing agent that will reduce the aldehyde to an alcohol without affecting the aromatic ring or the -CF3 group.

-

Stir the reaction for 2-3 hours at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by slowly adding dilute HCl to neutralize excess NaBH₄.

-

Extract the final product, 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol, with ethyl acetate. Dry the organic layer and concentrate to yield the purified monomer.

-

PART 2: APPLICATIONS IN FLUORINATED POLYMER SYNTHESIS

The bifunctional nature of the target monomer opens avenues for creating both linear thermoplastics and cross-linked thermosets.

Application 1: High-Performance Poly(aryl ether)s

The phenolic hydroxyl group is an excellent nucleophile for polycondensation reactions. By reacting it with an activated dihalide, high-performance poly(aryl ether)s with high thermal stability can be synthesized. The hydroxymethyl group can be protected during polymerization and deprotected later for further modification, or it can be left unprotected to potentially increase the polymer's polarity and solubility.

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. boydbiomedical.com [boydbiomedical.com]

- 5. Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]

optimizing reaction yields for 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol derivative synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol derivatives.

Working with trifluoromethylated aromatics presents unique electronic and steric challenges. This guide bypasses generic advice, focusing instead on the chemical causality behind each protocol to ensure your workflows are robust, high-yielding, and self-validating.

Strategic Workflow & Mechanistic Rationale

The synthesis of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol from 3-hydroxy-5-(trifluoromethyl)benzoic acid requires careful navigation of chemoselectivity. The strongly electron-withdrawing -CF3 group significantly alters the electronic landscape of the aromatic ring, increasing the acidity of the phenol while deactivating the ring toward electrophilic attacks 1.

Attempting to selectively protect the phenol in the presence of the free carboxylic acid often leads to complex, inseparable mixtures. The most reliable strategy is a Global Benzylation route. By intentionally protecting both functional groups, we create a stable intermediate (a benzyl ester/benzyl ether) that can be chemoselectively reduced.

Optimized 3-step synthesis of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol via global benzylation.

Troubleshooting & FAQs

Q: Why am I seeing a mixture of mono-protected and di-protected products during the initial benzylation? A: This is a classic chemoselectivity failure caused by thermodynamic equilibrium. The -CF3 group lowers the pKa of both the carboxylic acid (pKa ~3.5) and the phenol (pKa ~8.5). If you attempt a stoichiometric 1:1 protection, the base (K₂CO₃) will partially deprotonate both sites. To avoid this, you must drive the reaction to complete global benzylation by using an excess of both base (>2.5 eq) and benzyl bromide (>2.2 eq). Complete deprotonation of the trifluoromethylphenol derivative is critical for efficient etherification 2.

Q: My LiAlH₄ reduction is forming a stubborn emulsion during workup. How can I recover my product? A: Emulsions in LiAlH₄ reductions are caused by colloidal aluminum hydroxides trapping the product. The self-validating solution is the Fieser Workup . For every x grams of LiAlH₄ used, sequentially add x mL of water, x mL of 15% NaOH, and 3x mL of water. This precise stoichiometry forces the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring high recovery of your benzyl ether intermediate.

Q: Is there a risk of defluorinating the -CF₃ group during the final Pd/C hydrogenolysis? A: While the C-F bond is exceptionally strong, trifluoromethyl-substituted arenes require careful optimization of reaction conditions to prevent side reactions during complex transformations 3. Under harsh hydrogenolysis conditions (high pressure/heat), defluorination can occur. However, at ambient pressure (1 atm H₂) and room temperature, the -CF₃ group remains stable. Monitor the reaction strictly by H₂ uptake; once bubbling ceases, terminate the reaction immediately.

Reagent Selection Data: Ester Reduction

Choosing the correct reducing agent for the intermediate Benzyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate is critical. The goal is to reduce the ester to a primary alcohol without cleaving the benzyl ether.

| Reducing Agent | Target Functional Group | Chemoselectivity (Ester vs. Ether) | Typical Yield | Mechanistic Notes |

| LiAlH₄ | Benzyl Ester | Excellent | 85–92% | Strong nucleophilic hydride delivery; rapidly reduces esters to primary alcohols. Benzyl ethers are completely stable to these conditions. |

| DIBAL-H (excess) | Benzyl Ester | Good | 70–80% | Can be used at elevated temperatures to force full reduction, but risks stalling at the aldehyde intermediate if equivalents are imprecise. |

| BH₃·THF | Carboxylic Acid | Poor (for esters) | <15% | Electrophilic reducing agent. Excellent for free carboxylic acids, but highly sluggish for esters. Not recommended for this route. |

| NaBH₄ | Aldehydes/Ketones | None | 0% | Too mild to reduce the benzyl ester. Requires activation (e.g., LiCl, I₂) which complicates the reaction matrix. |

Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Global Benzylation

-

Setup: Charge a flame-dried round-bottom flask with 3-hydroxy-5-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous DMF (0.2 M) under N₂.

-

Deprotonation: Add anhydrous K₂CO₃ (2.5 eq). Stir for 15 minutes at room temperature to form the di-potassium salt.

-

Alkylation: Add Benzyl Bromide (BnBr, 2.2 eq) dropwise via syringe. Heat the reaction mixture to 60 °C for 4 hours.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar starting material (Rf ~0.1) must completely convert to a single, non-polar spot (Rf ~0.7).

-

Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers extensively with 5% LiCl aqueous solution or brine (5x) to remove residual DMF. Dry over Na₂SO₄ and concentrate to yield Benzyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate.

Protocol B: Ester Reduction

-

Setup: Dissolve the crude intermediate from Protocol A (1.0 eq) in anhydrous THF (0.1 M) under N₂. Cool the flask to 0 °C using an ice bath.

-

Reduction: Slowly add a solution of LiAlH₄ (1.0 M in THF, 1.2 eq) dropwise. Caution: Vigorous hydrogen gas evolution will occur.

-

Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and warm to room temperature for 2 hours.

-

Self-Validation (Fieser Workup): Cool back to 0 °C. For every 1.0 g of LiAlH₄ used, add exactly 1.0 mL H₂O dropwise, followed by 1.0 mL 15% NaOH (aq), and finally 3.0 mL H₂O. Stir vigorously until a granular white precipitate forms and the solution becomes clear.

-

Isolation: Filter the suspension through a pad of Celite. Wash the filter cake with EtOAc. Concentrate the filtrate to isolate (3-(benzyloxy)-5-(trifluoromethyl)phenyl)methanol.

Protocol C: Hydrogenolysis (Deprotection)

-

Setup: Dissolve the intermediate from Protocol B in HPLC-grade Methanol (0.1 M).

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight).

-

Hydrogenation: Purge the flask with N₂ (vacuum/N₂ cycle 3x), then backfill with H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 3–5 hours.

-

Self-Validation: The reaction is complete when H₂ uptake ceases (balloon stops deflating) and TLC shows the disappearance of the UV-active starting material. Do not leave overnight to avoid defluorination.

-

Isolation: Filter the suspension through a tightly packed Celite pad to remove the palladium catalyst. Never let the Pd/C dry out on the filter paper as it may ignite. Concentrate the filtrate under reduced pressure to yield pure 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol .

References

- Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.ACS Publications.

- An In-depth Technical Guide to the Synthesis of 2-Allyl-5-trifluoromethyl phenol.Benchchem.

- Synthesis of Trifluoromethyl-Substituted Arenes, Cyclohexenones and Pyran-4-ones...ACS Publications.

Sources

troubleshooting low solubility of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol in aqueous assays

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility bottlenecks with 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol in aqueous biological assays.

Below, we dissect the physicochemical causality of these solubility limits and provide self-validating, field-proven protocols to rescue your assay data.

The Mechanistic Root Cause: Why is Your Compound Crashing Out?

To troubleshoot effectively, we must first understand the molecular paradox of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol. Despite possessing two hydrophilic moieties (a phenol -OH and a hydroxymethyl -CH₂OH), this compound frequently precipitates in standard physiological buffers (pH 7.4).

This behavior is driven by two primary factors:

-

The Fluorophobic Effect: The meta-substituted trifluoromethyl (-CF₃) group is exceptionally lipophilic and "fluorophobic"[1]. The C-F bonds are highly polarized but not polarizable, meaning they cannot participate in hydrogen bonding or standard Van der Waals interactions with water. Water molecules are forced to form an entropically unfavorable clathrate cage around the -CF₃ group, driving the compound out of solution[1].

-

Ionization State (pKa): The strongly electron-withdrawing nature of the -CF₃ group lowers the pKa of the phenolic hydroxyl. While an unsubstituted phenol has a pKa of ~10, the pKa of meta-trifluoromethyl phenols drops to approximately 8.68[2]. At a standard assay pH of 7.4, over 95% of the compound exists in its neutral, un-ionized state, drastically reducing its aqueous solubility.

Mechanistic pathway of overcoming the fluorophobic effect via cyclodextrin host-guest encapsulation.

Diagnostic FAQs

Q: I dilute my 10 mM DMSO stock into my assay buffer (final 1% DMSO), and the solution turns cloudy. What is happening? A: You are observing "solvent-shift precipitation." When the DMSO is diluted into water, the local solvation capacity drops instantly. Because the -CF₃ group is highly hydrophobic, the compound rapidly aggregates before it can disperse. Solution: You must alter the dilution kinetics or modify the buffer system (see Protocol 2).

Q: My assay solution looks clear, but my dose-response curve plateaus unexpectedly at 10 µM. Is the compound inactive? A: Not necessarily. This is a classic hallmark of hitting the thermodynamic solubility limit. The compound forms sub-visible micro-precipitates or colloidal aggregates. The "free" monomeric concentration of the drug maxes out at 10 µM, meaning any additional compound added does not interact with your biological target.

Troubleshooting Strategies & Decision Matrix

When standard DMSO dilution fails, you must actively engineer the solvent environment. Follow this logical workflow to select the appropriate intervention.

Decision matrix for troubleshooting fluorinated phenol solubility in biological assays.

Strategy A: pH Modulation (The Thermodynamic Fix)

If your biological target (e.g., an enzyme or receptor) remains stable at higher pH levels, adjusting the buffer pH to 8.8–9.0 will push the phenol past its pKa (~8.68)[2]. This converts the neutral molecule into a phenoxide anion. The introduction of this negative charge drastically increases the hydration energy, overriding the hydrophobic effect of the -CF₃ group and ensuring complete solubility.

Strategy B: Cyclodextrin Inclusion (The Structural Fix)

If your assay strictly requires physiological pH (7.4), you must shield the -CF₃ group. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic interior cavity. The -CF₃ group acts as an ideal "guest" molecule, slipping into the cyclodextrin cavity to form a soluble inclusion complex[3]. This prevents aggregation without altering the pH or denaturing sensitive proteins.

Strategy C: Non-Ionic Surfactants (The Kinetic Fix)

Surfactants like Tween-20 or Pluronic F-127 (0.01% - 0.1% v/v) form micelles that can trap the hydrophobic compound. While effective, caution is required: high surfactant concentrations can strip proteins of their native conformation or cause false positives in fluorescence-based readouts.

Quantitative Data Summary

The table below summarizes the expected solubility enhancements based on the application of these strategies to fluorinated phenolic compounds.

| Solubilization Strategy | Formulation Details | Expected Solubility Limit | Biological Assay Compatibility |

| Standard Buffer | PBS, pH 7.4, 1% DMSO | < 10 µM | High (Baseline) |

| pH Adjustment | Tris Buffer, pH 9.0, 1% DMSO | > 500 µM | Low (Target dependent) |

| Cyclodextrin | PBS, pH 7.4, 10% HP-β-CD | ~ 250 - 500 µM | High (Inert to most proteins) |

| Surfactant | PBS, pH 7.4, 0.05% Tween-20 | ~ 50 - 100 µM | Moderate (May affect membranes) |

Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating methodologies exactly as written.

Protocol 1: Preparation of HP-β-CD Inclusion Complex

This protocol generates a stable, aqueous-compatible stock solution without relying on high concentrations of DMSO.

Materials Required:

-

3-(Hydroxymethyl)-5-(trifluoromethyl)phenol (Solid powder)

-

2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

-

Milli-Q Water or PBS (pH 7.4)

-

Bath sonicator

Step-by-Step Methodology:

-

Prepare the Host Solution: Dissolve HP-β-CD in PBS to create a 20% (w/v) solution. Filter sterilize through a 0.22 µm PES membrane.

-

Weigh the Guest: Weigh out the exact amount of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol required to achieve a 10 mM stock solution.

-

Complexation: Add the solid compound directly into the 20% HP-β-CD solution. Do not pre-dissolve the compound in DMSO.

-

Energy Input: Vortex the suspension vigorously for 2 minutes. Transfer the vial to a bath sonicator and sonicate at room temperature for 30–45 minutes. The mechanical energy forces the -CF₃ group into the cyclodextrin cavity[3].

-

Validation: The solution should transition from a cloudy suspension to completely optically clear. Centrifuge at 10,000 x g for 10 minutes; if a pellet forms, the inclusion is incomplete.

-

Assay Use: Dilute this 10 mM aqueous stock directly into your final assay buffer.

Protocol 2: The "Dropwise" DMSO Dilution Technique

If you must use DMSO and cannot use cyclodextrins, altering the kinetic rate of dilution can prevent rapid nucleation and precipitation.

Step-by-Step Methodology:

-

Prepare Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

-

Vortex Dynamics: Place your assay buffer (e.g., 990 µL) on a vortex mixer set to medium-high speed. A deep vortex cone must form.

-

Micro-Injection: Using a precision micropipette, inject the DMSO stock (e.g., 10 µL) directly into the center of the vortex cone drop-by-drop.

-

Causality: By injecting into the high-shear zone, the DMSO is instantaneously dispersed. This prevents the formation of localized high-concentration pockets of the drug, kinetically trapping the compound in a supersaturated monomeric state before it has the opportunity to nucleate and precipitate.

References

-

Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350. Available at:[Link]

-

LookChem. (n.d.). m-trifluoromethylphenol (CAS 98-17-9) Properties and pKa. Available at:[Link]

-

PubMed. (2012). Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity. Available at:[Link]

Sources

- 1. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cas 98-17-9,m-trifluoromethylphenol | lookchem [lookchem.com]

- 3. Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Catalytic Conversion of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the catalytic conversion of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol. This guide is designed for researchers, chemists, and process development professionals who are working with this critical intermediate. The presence of both a reactive hydroxymethyl group and a strongly electron-withdrawing trifluoromethyl group on a phenolic ring presents unique challenges in achieving high conversion rates and selectivity.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic challenge when working with 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol?

The principal challenge lies in controlling the reactivity of the hydroxymethyl group without inducing unwanted side reactions on the phenol ring or being hampered by the trifluoromethyl (CF3) group. Key issues include catalyst deactivation, low conversion rates, and poor selectivity, often leading to aromatic ring hydrogenation or the formation of polymeric condensation products.

Q2: My conversion rate is consistently low. What are the most common initial factors to investigate?

Low conversion is often traced back to three main areas: catalyst activity, reaction conditions, or impurities. Start by verifying the activity of your catalyst batch. Ensure your reaction temperature and hydrogen pressure (if applicable) are adequate. Finally, consider the purity of your starting material and solvent, as trace impurities can act as potent catalyst poisons.[1]

Q3: What causes the formation of unwanted byproducts like ring-hydrogenated species or polymers?

Poor selectivity is a frequent hurdle.

-

Ring Hydrogenation: This occurs when the catalyst is too active for aromatic ring reduction under the chosen conditions. Metals like Ruthenium (Ru) and Platinum (Pt) are highly active for arene hydrogenation.[2][3]

-

Condensation/Polymerization: Phenolic compounds, especially with hydroxymethyl groups, are prone to self-condensation to form diarylmethanes or larger oligomers, particularly at elevated temperatures or under acidic/basic conditions.[4]

Q4: Why might my catalyst be deactivating faster than expected?

Catalyst deactivation with fluorinated compounds can be accelerated. The C-F bond is strong, but under harsh catalytic conditions, trace decomposition can release fluoride species (like HF), which can poison active metal sites.[1] Furthermore, the aromatic nature of the substrate can lead to the formation of carbonaceous deposits (coking) on the catalyst surface, blocking active sites.[1][5]

Q5: Which analytical techniques are recommended for monitoring reaction progress and identifying byproducts?

A multi-technique approach is best.

-

TLC (Thin-Layer Chromatography): Excellent for rapid, qualitative monitoring of starting material consumption.

-

GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying and quantifying volatile components, including the desired product and byproducts like ring-hydrogenated species.

-

HPLC (High-Performance Liquid Chromatography): Best suited for quantifying the non-volatile starting material, product, and any high-molecular-weight condensation byproducts.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for definitive structural confirmation of the final product and characterization of isolated, unknown byproducts.

In-Depth Troubleshooting Guides

This section provides detailed, question-and-answer-based solutions to specific experimental problems.

Problem Area 1: Low Conversion or Stalled Reaction

Q: My hydrogenolysis reaction stalls at less than 50% conversion, even after extended reaction times. What are the likely causes?

A stalled reaction points to a loss of catalytic activity during the process. The primary suspects are catalyst poisoning or the development of inhibitory conditions.

-

Catalyst Poisoning: This is the most probable cause. A sudden halt in activity suggests a poison was present from the start, while a gradual slowdown points to a poison being generated in-situ.

-

Troubleshooting Steps:

-

Feed Purity: Analyze your starting material and solvent for common catalyst poisons like sulfur, nitrogen, or halide compounds. Even ppm-level contamination can be detrimental.

-

In-situ Poisoning: The trifluoromethyl group itself can be a source of fluoride poisons under certain conditions. Consider lowering the reaction temperature to minimize potential C-F bond cleavage.[1]

-

-

-

Insufficient Hydrogen Availability: In a slurry reactor, poor mixing can lead to hydrogen mass transfer limitations, starving the catalyst.

-

Troubleshooting Steps:

-

Increase the stirring rate to ensure the catalyst remains suspended and the gas-liquid interface is maximized.

-

Ensure the hydrogen pressure is maintained consistently throughout the reaction.

-

-

-

Sub-optimal Temperature: The reaction may have a higher activation energy than anticipated.

-

Troubleshooting Steps:

-

Incrementally increase the reaction temperature by 10-15 °C while carefully monitoring for byproduct formation.

-

-

Troubleshooting Workflow: Low Conversion

Caption: A logical workflow for diagnosing and resolving low conversion rates.

Problem Area 2: Poor Selectivity & Byproduct Formation

Q: My main byproduct is the fully saturated ring, 3-(Hydroxymethyl)-5-(trifluoromethyl)cyclohexanol. How can I prevent this over-hydrogenation?

This indicates your catalyst and/or conditions are too aggressive for the aromatic ring. The goal is to find a system that favors hydrogenolysis of the C-OH bond over ring saturation.

-

Catalyst Selection: This is the most critical factor.

-

Avoid: Ruthenium (Ru) and Rhodium (Rh) catalysts are generally too active for selective phenol reductions and will readily hydrogenate the aromatic ring.[2]

-

Favor: Palladium (Pd), particularly on a carbon support (Pd/C), is often the catalyst of choice. Palladium is highly active for hydrogenolysis of benzylic alcohols but is less prone to hydrogenating the phenol ring under mild conditions.[6] Raney Nickel can also be effective but may require more careful optimization of conditions.[7]

-

-

Reaction Conditions:

-

Temperature: Lower the reaction temperature. Ring hydrogenation typically requires a higher activation energy than benzylic C-OH bond cleavage.

-

Hydrogen Pressure: Reduce the hydrogen pressure. High pressures favor complete saturation.

-

Solvent: The choice of solvent can influence selectivity. Protic solvents like alcohols can sometimes alter the catalyst surface and reactivity. Screen a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., toluene, heptane).[3]

-

Q: I am observing the formation of high molecular weight, resin-like material in my reactor. What is causing this?

This is almost certainly due to acid- or base-catalyzed condensation of the starting material or product. The hydroxymethyl group can react with the activated ortho or para positions on another phenol molecule.

-

Troubleshooting Steps:

-

Control pH: Ensure the reaction medium is neutral. If the catalyst support has acidic or basic properties (e.g., certain aluminas), it could be promoting this side reaction. A neutral support like activated carbon is often preferred.

-

Lower Temperature: Condensation reactions are highly temperature-dependent. Reducing the reaction temperature is the most effective way to minimize this byproduct.

-

Control Stoichiometry: While not applicable in a simple conversion, if you were performing a reaction with another reagent, using an excess of the other reagent relative to the phenol can minimize its self-condensation.

-

Reaction Pathway Diagram

Caption: Desired reaction pathway versus common side reactions.

Problem Area 3: Rapid Catalyst Deactivation

Q: My catalyst works well for the first run but shows a significant drop in activity on the second cycle. How can I improve its reusability?

This points to irreversible poisoning or significant fouling.

-

Irreversible Poisoning by Fluoride: If trace HF is being formed, it can strongly and irreversibly bind to the metal active sites.

-

Mitigation: Use milder reaction conditions (lower temperature) to prevent C-F bond cleavage. Consider using a catalyst support that may act as an acid scavenger.

-

-

Fouling/Coking: The formation of heavy condensation products or other carbonaceous deposits can physically block the catalyst pores and active sites.

-

Mitigation & Regeneration:

-

Implement a rigorous washing procedure after each run. Use a solvent that is effective at dissolving the suspected oligomeric byproducts.

-

If washing is insufficient, a thermal regeneration may be required. This typically involves a carefully controlled calcination in air or an inert gas to burn off organic residues, followed by a reduction step (e.g., under H2 flow) to reactivate the metal. Caution: This must be done carefully to avoid sintering (agglomeration) of the metal particles.

-

-

Data Summary

Table 1: General Catalyst Selection Guide for Aromatic Hydrogenation/Hydrogenolysis

| Catalyst | Primary Application | Selectivity for C-OH Hydrogenolysis | Risk of Ring Hydrogenation | Notes |

| Pd/C | Hydrogenolysis, C=C reduction | High | Low to Moderate | Often the best starting point. Selectivity is sensitive to solvent and pH.[6] |